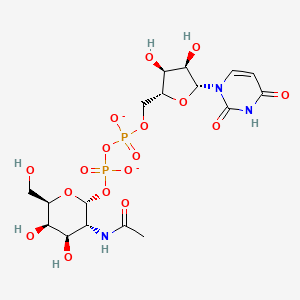

UDP-N-acetyl-alpha-D-galactosamine

Descripción

Propiedades

Fórmula molecular |

C17H25N3O17P2-2 |

|---|---|

Peso molecular |

605.3 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |

Clave InChI |

LFTYTUAZOPRMMI-NESSUJCYSA-L |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of Udp N Acetyl Alpha D Galactosamine

De Novo Biosynthesis Routes of UDP-N-acetyl-alpha-D-galactosamine

The primary de novo biosynthetic pathway for UDP-GalNAc in most organisms, from bacteria to eukaryotes, begins with fructose-6-phosphate (B1210287) and proceeds through the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). asm.org UDP-GalNAc is then typically synthesized from UDP-GlcNAc. asm.org

Key Enzymatic Steps in this compound Formation

The synthesis of UDP-GalNAc is a multi-step process catalyzed by specific enzymes that ensure the efficient production of this vital nucleotide sugar.

UDP-N-acetylgalactosamine diphosphorylase, also known as UTP:N-acetyl-alpha-D-galactosamine-1-phosphate uridylyltransferase, is a key enzyme in the final step of a salvage pathway for UDP-GalNAc synthesis. genome.jp It catalyzes the reaction between UTP and N-acetyl-alpha-D-galactosamine 1-phosphate to produce this compound and diphosphate (B83284). genome.jp

Interestingly, the enzyme isolated from plant and animal sources exhibits a degree of substrate promiscuity. It can also utilize N-acetyl-alpha-D-glucosamine 1-phosphate as a substrate, thereby participating in the synthesis of UDP-N-acetylglucosamine as well (a function also attributed to EC 2.7.7.23). genome.jpcreative-enzymes.com In some organisms, such as Arabidopsis, one of the isozymes of UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) can produce both UDP-GlcNAc and UDP-GalNAc from their respective 1-phosphate sugars. researchgate.net

| Enzyme | EC Number | Reaction | Substrates | Products | Notes |

| UDP-N-acetylgalactosamine diphosphorylase | 2.7.7.83 | UTP + N-acetyl-α-D-galactosamine 1-phosphate ⇌ diphosphate + UDP-N-acetyl-α-D-galactosamine | UTP, N-acetyl-α-D-galactosamine 1-phosphate | diphosphate, UDP-N-acetyl-α-D-galactosamine | Also shows activity with N-acetyl-α-D-glucosamine 1-phosphate in plants and animals. genome.jpcreative-enzymes.com |

In the most common pathway, this compound is synthesized from UDP-N-acetyl-D-glucosamine through the action of UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7). wikipedia.orgontosight.ai This enzyme catalyzes the reversible epimerization at the C4 position of the hexosamine moiety, converting UDP-GlcNAc to UDP-GalNAc. wikipedia.orgtandfonline.com This reaction is crucial for providing the necessary UDP-GalNAc for the synthesis of various glycoconjugates. ontosight.ai

The activity of UDP-N-acetylglucosamine 4-epimerase is dependent on the coenzyme NAD+. tandfonline.comnih.gov The reaction mechanism is thought to involve the formation of a 4-keto intermediate. tandfonline.com The equilibrium of the reaction favors UDP-GlcNAc, with a reported ratio of UDP-GlcNAc to UDP-GalNAc of approximately 2.3 at equilibrium. nih.gov

| Enzyme | EC Number | Reaction | Substrate | Product | Cofactor |

| UDP-N-acetylglucosamine 4-epimerase | 5.1.3.7 | UDP-N-acetyl-D-glucosamine ⇌ UDP-N-acetyl-D-galactosamine | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-galactosamine | NAD+ |

While the epimerization of UDP-GlcNAc is the canonical route for UDP-GalNAc synthesis, a novel, more direct pathway has been identified in the thermophilic crenarchaeon Sulfolobus tokodaii. asm.orgnih.gov This organism lacks a recognizable UDP-GlcNAc 4-epimerase. Instead, it possesses a novel epimerase that directly converts glucosamine-6-phosphate (GlcN-6-P) to galactosamine-6-phosphate (GalN-6-P). nih.govresearchgate.net This GalN-6-P is then presumed to be converted to GalNAc-1-P and subsequently to UDP-GalNAc, establishing a direct biosynthetic route from a common metabolic intermediate. researchgate.net This discovery highlights the metabolic diversity in nucleotide sugar biosynthesis across different domains of life. nih.gov

Interconversion Pathways of this compound with Other Nucleotide Sugars

The primary interconversion involving UDP-GalNAc is the reversible reaction with UDP-GlcNAc, catalyzed by UDP-N-acetylglucosamine 4-epimerase. expasy.orggenome.jp This dynamic equilibrium allows the cell to balance the pools of these two essential nucleotide sugars according to metabolic demands.

Furthermore, UDP-GalNAc can be a precursor for other modified nucleotide sugars. While not a direct interconversion, in some bacteria, UDP-GlcNAc can be converted to UDP-N-acetylquinovosamine (UDP-QuiNAc) through a two-step process involving a dehydratase and a reductase. researchgate.net This underscores the central role of the UDP-hexosamine pool in generating a wider diversity of sugar donors for glycan synthesis.

Regulation of this compound Pool Homeostasis

The activity of UDP-N-acetylglucosamine 4'-epimerase is also subject to regulation. For instance, the enzyme is inhibited by NADH, suggesting that the cellular redox state (NAD+/NADH ratio) can influence the balance between UDP-GlcNAc and UDP-GalNAc. nih.gov This intricate regulation ensures that the supply of UDP-GalNAc is matched with the cellular requirements for the synthesis of vital glycoconjugates.

Enzymatic Actions and Glycosyltransferase Systems Involving Udp N Acetyl Alpha D Galactosamine

Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts): Initiators of Mucin-Type O-Glycosylation (EC 2.4.1.41)

Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) are a family of enzymes residing in the Golgi apparatus that play a pivotal role in initiating mucin-type O-glycosylation. nih.govoup.com This post-translational modification is predicted to occur on over 80% of proteins that transit through the secretory pathway. nih.gov The primary function of GalNAc-Ts is to catalyze the transfer of GalNAc from the donor molecule, UDP-GalNAc, to serine and threonine residues of target proteins. nih.govnih.gov This initial step creates the GalNAcα1-O-Ser/Thr structure, also known as the Tn antigen, which can be further elongated by other glycosyltransferases to form a diverse array of O-glycan structures. nih.gov The initiation of O-glycosylation by this large family of enzymes is a unique feature compared to other types of protein glycosylation. oup.com

The complexity of the GalNAc-T family, with 20 known isoforms in humans, allows for precise control over the location and density of O-glycans on proteins. nih.govnih.gov This regulation is achieved through the distinct yet overlapping substrate specificities of the individual isoforms and their differential expression patterns across various cells and tissues. nih.govnih.gov The proper glycosylation of proteins, particularly heavily O-glycosylated mucins, is crucial for their function, and the GalNAc-Ts are the key determinants of these O-glycosylation patterns. nih.govnih.gov

Enzymatic Mechanism of GalNAc-T Action: Transfer of N-acetylgalactosamine to Serine and Threonine Residues

The fundamental enzymatic action of all GalNAc-T isoforms is the transfer of an N-acetylgalactosamine (GalNAc) sugar from a UDP-GalNAc donor to the hydroxyl group of either a serine (Ser) or a threonine (Thr) residue on an acceptor polypeptide. nih.govnih.gov This reaction results in the formation of an α-glycosidic bond, creating the Tn antigen (GalNAcα1-O-Ser/Thr). nih.gov

GalNAc-Ts are retaining glycosyltransferases, meaning the anomeric configuration of the transferred sugar is retained. acs.org The catalytic process occurs within the Golgi apparatus. oup.com Structural studies have revealed a flexible loop at the surface of the catalytic domain's substrate binding site. nih.gov This loop can adopt a "closed" conformation, which forms a lid over the bound UDP donor substrate, rendering the enzyme active, or an "open" conformation where the loop exposes the UDP, leading to an inactive state. nih.gov A key step in the proposed catalytic mechanism involves a hydrogen bond between the backbone amide of the acceptor threonine/serine and the β-phosphate group of UDP, which is thought to stabilize the transition state. nih.gov

A key feature that distinguishes the various GalNAc-T isoforms is their substrate specificity, which can be broadly categorized by their preference for either unmodified peptide acceptors or for glycopeptide acceptors that already contain one or more GalNAc residues. nih.govnih.gov This differential preference allows the GalNAc-T family to orchestrate the initiation and subsequent elaboration of dense O-glycan clusters on proteins like mucins. nih.gov

The GalNAc-T isoforms can be classified based on their activity towards these different substrates:

Peptide/Glycopeptide-preferring isoforms (e.g., GalNAc-T1, -T2) : These are often referred to as "initiating" transferases. They can efficiently glycosylate naked peptide chains but can be inhibited by the presence of nearby GalNAc residues. nih.govresearchgate.net

(Glyco)peptide-preferring isoforms (e.g., GalNAc-T4) : These enzymes can act on both peptide and glycopeptide substrates, demonstrating intermediate properties. nih.gov

Strict glycopeptide-preferring isoforms (e.g., GalNAc-T7, -T10) : These are considered "follow-up" or "filling-in" transferases. They exhibit low activity towards unmodified peptides but are significantly more efficient at glycosylating peptides that are already glycosylated, particularly at adjacent positions. nih.govresearchgate.netresearchgate.net For example, GalNAc-T7 readily adds GalNAc to a threonine or serine if there is a pre-existing GalNAc on the C-terminal adjacent residue. researchgate.net

This specificity is governed by two main domains within the enzyme: the catalytic domain and a C-terminal lectin domain. nih.govnih.gov The lectin domain can bind to existing GalNAc moieties on the substrate, which can either enhance or inhibit further glycosylation at nearby sites, depending on the isoform and the position of the existing glycan. nih.govnih.gov This allows for both short-range (neighboring) and long-range (remote) effects of prior glycosylation on substrate selection. nih.govresearchgate.net

The catalytic activity of polypeptide N-acetylgalactosaminyltransferases is dependent on the presence of divalent cations, with manganese (Mn2+) being a key activator. nih.govnih.govresearchgate.net The standard reaction mixture for in vitro GalNAc-T assays typically includes 5-10 mM of MnCl2. nih.gov

While the precise mechanism is still under investigation for all isoforms, in many glycosyltransferases, divalent cations play several crucial roles. They can be essential for the proper folding and stability of the enzyme, for bridging the enzyme to the nucleotide sugar donor substrate (UDP-GalNAc), and for orienting the substrate for catalysis. nih.govuchile.cl In many kinase enzymes, the true substrate is a complex of the nucleotide triphosphate and a divalent metal cation. uchile.cl Similarly, for GalNAc-Ts, Mn2+ likely interacts with the phosphate (B84403) groups of UDP-GalNAc, neutralizing their negative charge and facilitating the nucleophilic attack by the hydroxyl group of the serine or threonine residue on the acceptor peptide. nih.gov

Kinetic and magnetic resonance studies on other enzymes, like RNA polymerase, have shown that a tightly bound Mn2+ at the catalytic site is crucial for chain elongation and interacts directly with the substrate. nih.gov While detailed studies for each GalNAc-T isoform are needed, it is clear that Mn2+ is an essential cofactor for their enzymatic function. Other divalent cations such as Mg2+ and Co2+ can sometimes substitute for Mn2+, but often with different kinetic properties. nih.gov

Subcellular Localization and Dynamic Trafficking of GalNAc-Ts (e.g., Golgi apparatus, endoplasmic reticulum)

Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) are the enzymes that initiate mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) from the donor substrate UDP-N-acetyl-alpha-D-galactosamine to serine and threonine residues on proteins. oup.comnih.gov The subcellular localization of these enzymes is a critical factor in the regulation of O-glycosylation. researchgate.net

Under normal physiological conditions, GalNAc-Ts are predominantly found in the cis- and medial-cisternae of the Golgi apparatus. nih.gov The Golgi is the primary site for the synthesis and modification of glycoproteins and lipids. khanacademy.org However, the localization of GalNAc-Ts is not static. These enzymes can be dynamically trafficked between the Golgi apparatus and the endoplasmic reticulum (ER). nih.gov This retrograde trafficking from the Golgi to the ER is a regulated process, often stimulated by specific cellular signals. nih.govpnas.org

One significant trigger for this relocation is the activation of the Src tyrosine kinase. nih.govnih.gov Upon activation by factors like epidermal growth factor (EGF), Src can induce the movement of GalNAc-Ts from the Golgi to the ER via a process that requires COPI-coated vesicles. nih.gov This redistribution can lead to a state where GalNAc-Ts continuously cycle between the ER and the Golgi, with a notable increase in their steady-state presence in the ER. nih.gov This trafficking may also involve the ER-to-Golgi intermediate compartment (ERGIC). researchgate.net

This relocation has profound functional consequences. The presence of GalNAc-Ts in the ER leads to the initiation of O-glycosylation in that compartment, which is not their typical location for this process. pnas.org This aberrant glycosylation initiation in the ER is frequently observed in cancer cells and is associated with increased levels of the Tn antigen (a single GalNAc residue attached to a protein). pnas.orgnih.gov Elevated Tn antigen levels driven by ER-localized GalNAc-Ts have been shown to stimulate cell adhesion, migration, and invasiveness, which are hallmarks of cancer malignancy. pnas.orgnih.gov Studies have found that this Golgi-to-ER relocation of GalNAc-Ts occurs in a high percentage of malignant breast tumors. pnas.org

Table 1: Factors Influencing Subcellular Trafficking of GalNAc-Ts

| Factor | Effect on GalNAc-T Localization | Consequence |

|---|---|---|

| Normal Conditions | Predominantly localized to the cis-Golgi apparatus. nih.gov | Initiation of O-glycosylation occurs in the Golgi. nih.gov |

| Src Kinase Activation (e.g., by EGF) | Induces retrograde trafficking from Golgi to ER via COPI vesicles. nih.gov | Increased O-glycosylation initiation in the ER. nih.gov |

| Cancerous Transformation | Constitutive relocation from Golgi to ER in many cancer cell lines. pnas.orgnih.gov | Drives high levels of Tn antigen, promoting cell migration and invasiveness. pnas.orgnih.gov |

Other Glycosyltransferases Utilizing this compound as a Donor Substrate

While GalNAc-Ts are the most prominent family of enzymes using UDP-GalNAc for mucin-type O-glycosylation, other glycosyltransferases also utilize this nucleotide sugar to build a diverse array of complex carbohydrates, including glycosphingolipids and other glycans. ontosight.aiwikipedia.org

Involvement in Glycosphingolipid Biosynthesis (e.g., Globoside (B1172493) Pathways)

This compound is a crucial donor substrate in the biosynthesis of various glycosphingolipids, which are integral components of the cell membrane involved in cell recognition and signaling. ontosight.airesearchgate.net One of the major pathways is the synthesis of the globo-series of glycosphingolipids.

The globoside pathway begins with lactosylceramide, a common precursor for many glycosphingolipids. researchgate.net A key step in this pathway is the addition of a GalNAc residue to form globotriaosylceramide (Gb3). Subsequently, another enzyme, a β1,3-N-acetylgalactosaminyltransferase, uses UDP-GalNAc to add a GalNAc residue to Gb3, forming globoside (Gb4).

A further extension of this pathway involves the synthesis of the Forssman antigen. The enzyme Forssman synthase utilizes UDP-N-acetyl-D-galactosamine to add an alpha-N-acetylgalactosamine residue to globoside, creating the Forssman hapten. modelseed.org This demonstrates a specific instance where a glycosyltransferase, distinct from the GalNAc-T family that initiates O-glycosylation, uses UDP-GalNAc to elongate a glycosphingolipid chain. modelseed.org

Table 2: Key Glycosyltransferases in Globoside Biosynthesis Utilizing UDP-GalNAc

| Enzyme | Substrate | Product | Pathway |

|---|---|---|---|

| β1,3-N-acetylgalactosaminyltransferase | Globotriaosylceramide (Gb3) | Globoside (Gb4) | Globoside Pathway |

| Forssman synthase | Globoside (Gb4) | Forssman hapten | Globoside Pathway |

Roles in Other Complex Carbohydrate Biosynthesis Pathways

Beyond mucin-type O-glycans and globosides, this compound serves as a donor for other glycosylation events. It is a fundamental building block for a wide range of glycoproteins and glycolipids essential for cellular function. ontosight.aiwikipedia.org

One interesting example is the enzymatic synthesis of UDP-N-acetyllactosamine (UDP-LacNAc). Research has shown that β-1,4-galactosyltransferase (β4GalT1), an enzyme that typically transfers galactose from UDP-galactose, can also use UDP-N-acetyl-alpha-D-glucosamine (UDP-GlcNAc) as an acceptor substrate. researchgate.net In this reaction, galactose is transferred from UDP-Gal to UDP-GlcNAc, forming the nucleotide-activated disaccharide UDP-LacNAc. researchgate.net While this specific reaction uses UDP-Gal as the donor, the pathways of nucleotide sugar synthesis are interconnected. The enzyme UDP-GlcNAc 4-epimerase can interconvert UDP-GlcNAc and UDP-GalNAc, highlighting the central role of these activated sugars in cellular glycan synthesis. ontosight.ai The ability of a Leloir glycosyltransferase to use a nucleotide-activated monosaccharide as an acceptor opens possibilities for the synthesis of complex carbohydrate structures. researchgate.net

The broad utilization of UDP-GalNAc underscores its importance in generating the vast complexity of the glycome, contributing to the structure and function of numerous cellular components. nih.gov

Biological Functions and Glycosylation Patterns Mediated by Udp N Acetyl Alpha D Galactosamine

Fundamental Roles in Protein Glycosylation and Glycolipid Biosynthesis

The initiation of mucin-type O-glycosylation is a crucial event orchestrated by a family of enzymes known as UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govplos.org These enzymes catalyze the transfer of GalNAc from UDP-GalNAc to the hydroxyl group of serine or threonine residues on a protein backbone. plos.org This initial step is not only pivotal for the synthesis of O-glycans but also plays a role in the biosynthesis of certain glycolipids, which are integral components of cell membranes. nih.gov

Impact on Protein Structure and Functional Regulation through O-Glycan Formation

The attachment of O-glycans, initiated by UDP-GalNAc, has a profound impact on the structure and function of proteins. The presence of these sugar chains can:

Influence Protein Conformation and Stability: O-glycans can alter the folding and three-dimensional structure of proteins. nih.govnih.gov This modification can enhance protein stability, making them more resistant to degradation by proteases. nih.govrsc.org For instance, the dense clustering of O-glycans on mucins contributes to their extended and rigid structure, which is crucial for their protective functions. acs.org

Regulate Protein Activity: The addition of O-glycans can modulate the biological activity of proteins. This can occur by directly affecting the active site of an enzyme or by influencing the interaction of the protein with other molecules. nih.gov

Protect from Proteolysis: The glycan shield created by O-glycosylation can protect proteins from the action of proteases, thereby extending their half-life and regulating their availability in the cellular environment. nih.gov

Table 1: Impact of O-Glycan Formation on Protein Properties

| Impact Area | Description | Research Findings |

| Protein Conformation | Alters the three-dimensional folding of the protein backbone. | O-glycans can induce beta-turns and beta-sheets, influencing the overall protein architecture. acs.org |

| Protein Stability | Increases resistance to denaturation and degradation. | Glycosylated proteins often exhibit enhanced thermal stability and resistance to proteolytic enzymes. rsc.org |

| Functional Regulation | Modulates the biological activity of the protein. | O-glycosylation can affect enzyme kinetics and protein-protein interactions, thereby regulating cellular signaling pathways. nih.gov |

| Proteolytic Protection | Shields the protein from cleavage by proteases. | The dense array of O-glycans on mucins provides a protective barrier against enzymatic degradation. nih.gov |

Contribution to Cell Surface Glycocalyx Composition and Cellular Interactions

The cell surface is coated with a dense and complex layer of carbohydrates known as the glycocalyx. nih.govresearchgate.net O-glycans, initiated by the transfer of GalNAc from UDP-GalNAc, are major components of this layer and play a critical role in mediating how a cell interacts with its environment.

The composition of the glycocalyx, rich in O-glycans, directly influences:

Cellular Interactions: The glycocalyx is the primary point of contact between cells and their surroundings, including other cells, the extracellular matrix, and pathogens. The specific structures of O-glycans can act as recognition sites for other molecules, thereby mediating a wide range of cellular interactions. nih.gov

Modulation of Receptor Access: The dense network of the glycocalyx can regulate the accessibility of cell surface receptors to their ligands, thereby influencing signal transduction pathways. nih.gov

Functional Implications in Normal Cellular and Developmental Processes

The glycosylation patterns established by UDP-GalNAc are not merely structural embellishments but have profound functional consequences for normal cellular activities and the intricate processes of development. plos.org

Cell-Cell Adhesion and Recognition Mechanisms

The O-glycans initiated by UDP-GalNAc are key players in the complex processes of cell-cell adhesion and recognition. These sugar structures can function as ligands for specific carbohydrate-binding proteins (lectins) on the surface of other cells, facilitating cell-cell binding. This is crucial for tissue formation and maintenance. Alterations in O-glycosylation patterns have been linked to changes in cell adhesion, which can have significant implications in developmental processes and in disease states such as cancer. nih.gov

Regulation of Cytoskeletal Dynamics

While direct links are still under investigation, emerging evidence suggests that O-glycosylation plays a role in regulating the dynamics of the cytoskeleton, the intricate network of protein filaments that provides structural support to cells and is essential for cell motility, division, and intracellular transport. plos.org Many cytoskeletal proteins and their regulatory proteins are known to be modified by a type of O-glycosylation called O-GlcNAcylation. nih.govnih.gov This dynamic modification, which involves the addition and removal of a single N-acetylglucosamine (GlcNAc) residue, can influence the assembly, stability, and function of cytoskeletal components. nih.gov Given that UDP-GlcNAc is an epimer of UDP-GalNAc and both are involved in O-glycosylation pathways, it highlights a broader principle of how sugar modifications can impact the fundamental mechanics of a cell.

Table 2: Cytoskeletal Proteins Subject to O-Glycosylation

| Cytoskeletal Protein | Function | Implication of Glycosylation |

| Actin | Forms microfilaments, crucial for cell shape and movement. | O-GlcNAcylation can affect actin polymerization and interaction with binding proteins. |

| Tubulin | Forms microtubules, essential for intracellular transport and cell division. | O-GlcNAcylation of tubulin may influence microtubule stability and dynamics. |

| Intermediate Filaments | Provide mechanical strength to cells. | Glycosylation of keratins and other intermediate filament proteins can modulate their assembly and organization. nih.gov |

| Talin | Links integrins to the actin cytoskeleton. | O-GlcNAcylation of talin may regulate focal adhesion formation and cell migration. nih.gov |

| Vinculin | A membrane-associated protein involved in focal adhesions. | O-GlcNAcylation of vinculin can affect its interactions with other adhesion proteins. nih.gov |

Modulatory Roles in Immune Recognition

The glycans on the surface of immune cells play a crucial role in distinguishing self from non-self and in modulating immune responses. The O-glycosylation patterns initiated by UDP-GalNAc are integral to this process. Specific O-glycan structures can act as antigens, recognized by the immune system. Furthermore, the glycosylation of key immune receptors and signaling molecules can fine-tune their function, thereby modulating the intensity and nature of an immune response. For example, the glycosylation of chemokine receptors, which are involved in leukocyte trafficking, is important for their proper function and for mediating immune cell migration. nih.gov

Aberrant Glycosylation Patterns Involving this compound in Disease Contexts

Uridine (B1682114) diphosphate (B83284) N-acetyl-alpha-D-galactosamine (UDP-GalNAc) is a critical nucleotide sugar that serves as the donor substrate for a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). wikipedia.orgsigmaaldrich.com These enzymes catalyze the initial step of mucin-type O-glycosylation, attaching N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins. frontiersin.orgiiarjournals.org This process is fundamental for the synthesis of a vast array of glycoproteins involved in numerous biological functions. wikipedia.org Dysregulation of this pathway, leading to aberrant glycosylation, is a well-established hallmark of several diseases, most notably in cancer and certain genetic disorders. frontiersin.orgnih.govnih.gov

Role in Oncogenesis and Tumor Progression

The alteration of O-glycosylation patterns is a universal feature of malignant transformation and cancer progression. nih.govoncotarget.com These changes are not random but involve a specific subset of modifications, including the expression of truncated O-glycans like the Tn and sialyl-Tn (sTn) antigens, which are normally masked in healthy tissues. iiarjournals.orgnih.gov Such aberrant glycosylation profoundly impacts cancer cell biology, influencing cell signaling, adhesion, invasion, and immune evasion. frontiersin.orgoncotarget.comfrontiersin.org The enzymes responsible for initiating O-glycosylation, the GalNAc-Ts, are frequently implicated in the altered glycodynamics of various cancers. iiarjournals.org

The expression and activity of specific GalNAc-T isoenzymes are frequently altered in malignant tissues compared to their normal counterparts. This differential expression can lead to changes in the glycosylation of key proteins, contributing to the cancerous phenotype.

Gastric Carcinoma: In gastric cancer, the expression of GalNAc-T10 is significantly higher than in adjacent non-tumor tissue and correlates with the histological type and degree of differentiation. nih.gov Specifically, its expression is higher in diffuse-type and poorly differentiated tumors. nih.gov GalNAc-T3 expression is also an indicator of tumor differentiation in early gastric cancer and is positively correlated with the depth of tumor invasion and lymph node metastasis. nih.gov Furthermore, increased expression of GALNT6 is associated with advanced clinical stages, distant metastasis, and a poorer prognosis for patients. nih.gov

Esophageal Squamous Cell Carcinoma (ESCC): GalNAc-T3 is positively detected in the majority of differentiated ESCC cases but not in normal esophageal mucosa or dysplastic lesions. nih.gov Its expression is significantly associated with hematogenous metastasis and a higher number of metastatic lymph nodes, suggesting it plays a role in the carcinogenesis and progression of ESCC. nih.gov

| Carcinoma Type | GalNAc-T Isoenzyme | Observed Change in Expression | Associated Clinical Significance | References |

|---|---|---|---|---|

| Breast Carcinoma | GalNAc-T14 | Upregulated (84% of cancers vs 15% of non-malignant tissue) | Associated with histological grade. | nih.govportlandpress.com |

| GalNAc-T6 | Expressed in cancer, absent in normal tissue | Increased proliferation, stabilization of MUC1. | iiarjournals.orgportlandpress.com | |

| GalNAc-T13 | Higher in metastatic lymph nodes | Correlates with worse overall survival. | researchgate.netmdpi.com | |

| Gastric Carcinoma | GalNAc-T10 | Upregulated | Correlates with histological type and poor differentiation. | nih.gov |

| GalNAc-T3 | Upregulated | Correlates with tumor invasion and lymph node metastasis. | nih.gov | |

| GALNT6 | Upregulated | Associated with advanced stage, metastasis, and poor prognosis. | nih.gov | |

| Colorectal Carcinoma | GalNAc-T3 | Strong expression associated with better prognosis | Independent prognostic factor for survival. | nih.gov |

| GalNAc-T12 | Downregulated | Loss of expression in cancer tissue vs. normal. | karger.compnas.org | |

| GalNAc-T6 | Expressed in 43% of cases | Associated with significantly increased overall survival. | nih.gov | |

| Esophageal Squamous Cell Carcinoma | GalNAc-T3 | Upregulated | Associated with metastasis. | nih.gov |

The aberrant glycosylation resulting from dysregulated GalNAc-T activity has profound molecular consequences that drive cancer progression. frontiersin.orgoncotarget.com These changes on the cell surface can alter fundamental cellular behaviors. nih.govfrontiersin.org

Key molecular consequences include:

Altered Cell Adhesion and Motility: Changes in glycan structures can disrupt normal cell-cell and cell-matrix interactions, promoting tumor cell dissociation, invasion, and metastasis. oncotarget.comfrontiersin.orgnih.gov For example, aberrant O-glycosylation can impair the expression and stability of mucins like MUC2 in colorectal cancer, which is crucial for maintaining intestinal homeostasis. nih.gov In breast cancer, the expression of sialyl-Tn on the MUC1 mucin has been linked to reduced cell adhesion and increased cell migration. frontiersin.org

Modulation of Signaling Pathways: Aberrant glycosylation can directly impact cell signaling pathways that control growth and survival. frontiersin.orgnih.gov In pancreatic cancer cells with defective O-glycosylation, an enhancement of the AKT/mTOR signaling pathway was observed, which promotes oncogenic properties like reduced apoptosis and increased migration. ascopubs.org

Evasion of Immune Surveillance: The altered glycans on the surface of cancer cells can help them evade the immune system. portlandpress.com These novel glycan structures can interact with lectin receptors on immune cells, modulating the immune response. oncotarget.comportlandpress.com

Promotion of Angiogenesis: Glycosylation plays a role in angiogenesis, the formation of new blood vessels that tumors need to grow. oncotarget.com Vascular endothelial growth factor (VEGF), a key inducer of angiogenesis, and its receptors are glycoproteins whose function can be modulated by glycosylation. oncotarget.com

The specific and widespread nature of glycosylation changes in cancer makes them valuable as research markers for diagnosis, prognosis, and monitoring. nih.govnih.gov Altered glycosylation is a universal feature of cancer cells, and many established tumor markers are glycoproteins or glycan antigens. nih.govoncotarget.com

Tumor-Associated Carbohydrate Antigens (TACAs): The appearance of truncated O-glycans, such as the Tn (GalNAcα-O-Ser/Thr), sialyl-Tn (sTn), and T antigens, are well-known markers for detecting cancer. nih.govmdpi.com These antigens are often expressed in embryonic tissues and cancer tissues but are absent in normal adult tissues. nih.govnih.gov Their expression is frequently associated with a poor prognosis. nih.gov

Glycosyltransferase Expression Levels: The expression levels of specific GalNAc-T enzymes themselves can serve as biomarkers. nih.gov For instance, strong GalNAc-T3 expression is a prognostic factor in colorectal cancer nih.gov, while GalNAc-T10 expression is an indicator of differentiation in gastric cancer. nih.gov GalNAc-T14 has been proposed as a potential biomarker for breast cancer. nih.gov

Lectin-Based Detection: Because glycosylation changes can occur early in cancer development, they are valuable for early diagnosis. nih.govquicktakes.io Lectins, which are proteins that bind to specific sugar structures, can be used in assays to detect tumor-associated glycans in clinical samples, offering a strategy to improve diagnosis and treatment outcomes. nih.gov

Involvement in Genetic Disorders: Tumoral Calcinosis and GALNT3 Mutations

Beyond cancer, defects in the O-glycosylation pathway initiated by UDP-GalNAc are the cause of rare genetic disorders. A prime example is hyperphosphatemic familial tumoral calcinosis (HFTC), a rare autosomal recessive disease. nih.govresearchgate.net The disorder is characterized by high levels of phosphate (B84403) in the blood (hyperphosphatemia) and the formation of painful, ectopic calcified masses in soft tissues. nih.govoup.com HFTC is caused by loss-of-function mutations in one of three genes, including GALNT3, which encodes the enzyme GalNAc-T3. nih.govnih.gov

The primary molecular consequence of inactivating GALNT3 mutations is the disruption of the proper processing and function of Fibroblast Growth Factor 23 (FGF23), a key hormone that regulates phosphate homeostasis. oup.comnih.gov

FGF23 Glycosylation and Stability: GalNAc-T3 specifically glycosylates FGF23 at a threonine residue (Thr178) located within a recognition site for processing enzymes called proprotein convertases (PCs), such as furin. sebbm.es This O-glycosylation by GalNAc-T3 protects FGF23 from being cleaved and inactivated by these enzymes. nih.govsebbm.es

Impaired Secretion of Intact FGF23: In individuals with inactivating GALNT3 mutations, FGF23 is not properly glycosylated. nih.gov This lack of O-glycan protection makes the FGF23 protein susceptible to intracellular proteolytic cleavage. nih.gov As a result, while the production of the FGF23 gene may be increased in response to high phosphate levels, the amount of secreted, full-length, active FGF23 hormone is drastically reduced. oup.comnih.gov

Disrupted Phosphate Homeostasis: The low level of circulating intact FGF23 means it cannot effectively signal in the kidney to promote phosphate excretion. nih.gov This leads to increased phosphate reabsorption by the kidneys, resulting in the characteristic hyperphosphatemia seen in tumoral calcinosis. nih.govoup.com The dysfunction of either FGF23 itself or GALNT3 leads to a decrease in circulating bioactive FGF23, causing the same disease phenotype. nih.gov

| Process | Normal Function (Active GALNT3) | Dysfunction (Inactive GALNT3) | References |

|---|---|---|---|

| FGF23 O-Glycosylation | GalNAc-T3 adds a GalNAc sugar to Thr178 of the FGF23 protein. | FGF23 is not glycosylated at Thr178 due to enzyme inactivity. | nih.govsebbm.es |

| FGF23 Proteolytic Processing | The attached glycan protects FGF23 from cleavage by furin/PCs. | FGF23 is susceptible to intracellular cleavage by furin/PCs. | nih.govsebbm.es |

| FGF23 Secretion | Intact, biologically active FGF23 is secreted into circulation. | Secretion of intact FGF23 is severely impaired; inactive fragments are released. | nih.govoup.comnih.gov |

| Phosphate Homeostasis | Active FGF23 signals in the kidney to promote phosphate excretion, maintaining normal serum phosphate levels. | Lack of active FGF23 leads to reduced renal phosphate excretion, causing hyperphosphatemia. | nih.govoup.com |

| Clinical Phenotype | Normal phosphate metabolism. | Hyperphosphatemic Familial Tumoral Calcinosis (HFTC). | nih.govresearchgate.net |

Other Pathophysiological Conditions Associated with UDP-GalNAc-Mediated Glycosylation Dysregulation

Cardiovascular Diseases

Emerging evidence has solidified the link between abnormal O-GalNAc glycosylation and the pathogenesis of several cardiovascular diseases (CVDs). researchgate.netnih.govox.ac.uk This is largely attributed to the altered function of key proteins involved in cardiac and vascular homeostasis.

In the context of myocardial hypertrophy and heart failure , elevated levels of GalNAc-T1 and GalNAc-T2 have been observed. researchgate.netnih.gov These enzymes mediate the glycosylation of pro-B-type natriuretic peptide (proBNP), a precursor to the active hormone BNP which plays a crucial role in regulating blood pressure and fluid balance. Glycosylation of proBNP at a specific threonine residue (Thr71) inhibits its cleavage and processing into mature, active BNP. researchgate.netnih.gov This leads to an accumulation of inactive proBNP and a reduction in circulating BNP, a molecular signature that is associated with the progression of heart failure. nih.gov Furthermore, GalNAc-T4 has been shown to have a protective role against cardiac hypertrophy. It directly binds to and inhibits apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that drives cardiac hypertrophy and fibrosis. ox.ac.uk

Vascular calcification , the pathological deposition of calcium phosphate in blood vessels, is another condition where UDP-GalNAc-mediated glycosylation plays a role. GalNAc-T3 has been found to modify the O-GalNAc glycosylation of tumor necrosis factor receptor 1 (TNFR1). researchgate.netnih.gov This modification inhibits the downstream NF-κB signaling pathway, which in turn regulates oxidative stress and apoptosis in vascular smooth muscle cells, ultimately mitigating the process of vascular calcification. researchgate.netnih.gov

Congenital Disorders of Glycosylation

Defects in the transport of nucleotide sugars, including UDP-GalNAc, can lead to severe developmental abnormalities known as congenital disorders of glycosylation. A prime example is Schneckenbecken dysplasia , a lethal perinatal skeletal dysplasia characterized by a snail-like appearance of the iliac bones, severely shortened limbs, and flattened vertebrae. nih.govnih.gov This autosomal recessive disorder is caused by loss-of-function mutations in the SLC35D1 gene. nih.govnih.govnih.gov This gene encodes a transporter protein located in the endoplasmic reticulum membrane that is responsible for the import of both UDP-GalNAc and UDP-glucuronic acid (UDP-GlcA) from the cytosol into the ER lumen. nih.govnih.govnih.gov The impaired transport of these essential sugar donors critically hampers the synthesis of chondroitin (B13769445) sulfate (B86663), a major component of cartilage, leading to the severe skeletal abnormalities observed in this condition. nih.gov

Neurodegenerative Diseases

The role of aberrant glycosylation in the progression of neurodegenerative diseases is an area of intense research. In Alzheimer's disease (AD) , a key pathological hallmark is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the amyloid precursor protein (APP). The processing of APP is influenced by its glycosylation status. researchgate.netnih.gov Several polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) have been shown to transfer GalNAc from UDP-GalNAc to serine and threonine residues on APP. researchgate.net This O-glycosylation can modulate the cleavage of APP by secretase enzymes, thereby influencing the production of Aβ peptides. researchgate.netnih.gov For instance, overexpression of GalNAc-T2 and GalNAc-T3 has been found to significantly increase the production of Aβ40 and Aβ42. nih.gov

Cancer

Alterations in O-glycosylation are a well-established feature of cancer, affecting cell signaling, adhesion, and metastasis. The expression levels of various GalNAc-Ts are often dysregulated in tumor cells. nih.gov For example, GalNAc-T1 is frequently upregulated in hepatocellular carcinoma, where it enhances cell migration and invasion by increasing the O-glycosylation of the epidermal growth factor receptor (EGFR). nih.gov In contrast, the expression of pp-GalNAc-T12 has been found to be downregulated in colorectal cancer, with lower expression levels correlating with more advanced tumor stages and metastasis. Similarly, a loss of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase 3 (mGalNAc-T3) has been observed in colon carcinoma cells with high metastatic potential, leading to reduced O-glycosylation. In breast cancer, the strong expression of GalNAc-T6 is considered an early event in carcinogenesis and is associated with angiogenesis and invasiveness. nih.gov

Kidney Disease

Table 1: Pathophysiological Conditions Associated with UDP-GalNAc-Mediated Glycosylation Dysregulation

| Condition | Dysregulated Enzyme/Transporter | Affected Protein/Process | Pathological Consequence |

|---|---|---|---|

| Myocardial Hypertrophy & Heart Failure | GalNAc-T1, GalNAc-T2 (Upregulated) | pro-B-type natriuretic peptide (proBNP) | Inhibition of proBNP processing, leading to reduced active BNP levels. researchgate.netnih.gov |

| Cardiac Hypertrophy | GalNAc-T4 (Downregulated) | Apoptosis signal-regulating kinase 1 (ASK1) | Increased ASK1 activity, promoting cardiac hypertrophy and fibrosis. ox.ac.uk |

| Vascular Calcification | GalNAc-T3 | Tumor necrosis factor receptor 1 (TNFR1) | Inhibition of NF-κB signaling, leading to increased oxidative stress and apoptosis of vascular smooth muscle cells. researchgate.netnih.gov |

| Schneckenbecken Dysplasia | SLC35D1 (UDP-GalNAc/UDP-GlcA transporter) | Chondroitin sulfate synthesis | Impaired cartilage and skeletal development, resulting in a lethal skeletal dysplasia. nih.govnih.govnih.gov |

| Alzheimer's Disease | Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) | Amyloid Precursor Protein (APP) | Altered APP processing, leading to increased production of amyloid-beta (Aβ) peptides. researchgate.netnih.gov |

| Hepatocellular Carcinoma | GalNAc-T1 (Upregulated) | Epidermal Growth Factor Receptor (EGFR) | Increased cell migration and invasion. nih.gov |

| Colorectal Cancer | pp-GalNAc-T12 (Downregulated) | Mucin O-glycosylation | Correlates with advanced tumor stage and metastasis. |

| Metastatic Colon Carcinoma | mGalNAc-T3 (Downregulated) | Mucin O-glycosylation | Reduced O-glycosylation, associated with increased metastatic potential. |

| Breast Cancer | GalNAc-T6 (Upregulated) | Mucin O-glycosylation | Associated with angiogenesis and invasiveness. nih.gov |

| IgA Nephropathy | GalNAc-Ts | IgA1 | Abnormal O-glycosylation of IgA1, leading to immune complex deposition. nih.gov |

| Chronic Kidney Disease | GALNT11 | Megalin | Reduced megalin stability and function, leading to low-molecular-weight proteinuria. |

Structural and Mechanistic Insights into Udp N Acetyl Alpha D Galactosamine Dependent Enzymes

Structural Biology of GalNAc-Ts and Related Enzymes

GalNAc-Ts are type II transmembrane proteins residing in the Golgi apparatus. nih.govnih.govaraid.es Their structure is characterized by a luminal catalytic domain connected via a flexible linker to a C-terminal ricin B-type lectin domain. nih.govnih.govaraid.es This modular architecture allows for a sophisticated mechanism of substrate recognition and glycosylation.

The catalytic domain of GalNAc-Ts is responsible for binding the UDP-GalNAc donor substrate. nih.gov This binding is facilitated by a conserved DxH motif (where x can be any amino acid) which coordinates a manganese ion (Mn2+), essential for the transferase activity. nih.gov The Mn2+ ion interacts with the diphosphate (B83284) group of UDP-GalNAc. nih.gov The uracil (B121893) moiety of the donor substrate is recognized by residues within two interacting β-α-β Rossmann-like folds. nih.gov Furthermore, interactions between the N-acetyl group of GalNAc and specific amino acid residues, such as Asp252 and Gly337 in the snail enzyme from Biomphalaria glabrata, contribute to the enzyme's specificity for UDP-GalNAc over UDP-Gal. nih.gov

A "bump-hole" engineering approach has been developed to probe the active site of GalNAc-Ts. nih.gov By creating a "hole" in the active site through mutagenesis of key gatekeeper residues, the enzyme can accommodate a "bumped" UDP-GalNAc analog with a larger chemical group. nih.gov This strategy has been instrumental in developing orthogonal enzyme-substrate pairs for studying the activity of individual GalNAc-T isoenzymes. nih.govmedchemexpress.com

The recognition of acceptor peptides and glycopeptides by GalNAc-Ts is a complex process involving both the catalytic and lectin domains. nih.govnih.gov The catalytic domain recognizes the peptide sequence immediately surrounding the target serine or threonine residue. nih.gov The methyl group of an acceptor threonine residue often fits into a hydrophobic pocket within the catalytic domain, explaining the general preference for threonine over serine by many GalNAc-T isoenzymes. nih.gov

The C-terminal lectin domain plays a crucial role in recognizing previously glycosylated sites on the substrate, a phenomenon known as "prior glycosylation specificity". nih.govacs.org This allows for the "filling-in" of O-glycans in densely glycosylated regions of proteins like mucins. acs.org The lectin domain can bind to a GalNAc residue on the substrate, thereby increasing the local concentration of the enzyme and promoting further glycosylation at nearby sites. nih.govnih.gov The relative orientation of the catalytic and lectin domains, influenced by the flexible linker, dictates the directionality (N- or C-terminal) of this long-range glycosylation preference. nih.govnih.gov

Systematic studies using random glycopeptide libraries have revealed specific peptide sequence motifs preferred by different GalNAc-T isoenzymes. For instance, the T-synthase, which adds a galactose to the initial GalNAc-O-Ser/Thr, shows a preference for glycine (B1666218) at the +1 position and phenylalanine or tyrosine at the +3 position relative to the glycosylated threonine. bidmc.orgoup.com In contrast, basic residues like lysine, arginine, and histidine are generally disfavored in any position. bidmc.orgoup.com

The structure and function of GalNAc-Ts are defined by several conserved protein domains.

GT1 motif: This motif, also known as the GT-A motif, is part of the catalytic domain and consists of two Rossmann-like folds that are involved in binding the UDP moiety of the donor substrate. oup.comnih.gov

Gal/GalNAc-T motif: This motif is also located within the catalytic domain and is shared with β4Gal-Ts. It plays a role in interacting with the GalNAc portion of the UDP-GalNAc donor substrate. nih.gov

Ricin B-type lectin domain: This C-terminal domain is composed of three tandem repeats (α, β, and γ) forming a β-trefoil fold. nih.govnih.govresearchgate.net Each repeat contains a characteristic glutamine-x-tryptophan (QxW) motif. researchgate.net This domain is responsible for binding to existing GalNAc residues on glycopeptide substrates, thereby modulating the enzyme's activity and specificity. nih.govnih.govnih.gov Mutational studies have shown that aspartate and the QxW motif are crucial for carbohydrate binding. researchgate.net The α- and β-repeats have been shown to be functionally important for lectin binding in different GalNAc-T isoforms. nih.gov

Alternative splicing of GalNAc-T genes can generate multiple transcript variants, leading to isoenzymes with distinct kinetic properties and substrate specificities. nih.gov For example, splice variants of GalNAc-T13 have been identified. nih.gov Studies on splice variants of the Drosophila GalNAc-T, PGANT9, have revealed that differences in a loop on the lectin domain that protrudes towards the catalytic domain peptide binding site can alter their activity towards charged substrates. nih.gov This highlights a mechanism for fine-tuning substrate specificity within this enzyme family. researchgate.net

Biophysical and Computational Approaches to Elucidate Glycosyl Transfer Mechanisms (e.g., Molecular Dynamics Simulations)

Biophysical techniques and computational modeling are powerful tools for investigating the dynamic processes of glycosyl transfer. researchgate.netucr.edunih.govstonybrook.edu

Molecular dynamics (MD) simulations have provided significant insights into the conformational changes that occur during the catalytic cycle of glycosyltransferases. nih.govrsc.orgacs.orgmdpi.com These simulations have revealed that the binding of the UDP-GalNAc donor substrate can induce a conformational change in the enzyme, such as the closing of a flexible loop over the active site to create a catalytically competent state. nih.govnih.gov In the absence of the donor substrate, this loop can adopt an open conformation, exposing the active site to the solvent. nih.govnih.gov

MD simulations have also been used to study the transport of glycoconjugates through membrane transporters and to investigate the influence of electrostatic interactions on substrate binding. mdpi.comnih.gov For instance, simulations have shown that charged residues on the surface of GalNAc-Ts can influence the binding and orientation of charged peptide substrates, thereby modulating their activity. nih.gov

Ab initio quantum mechanics/molecular mechanics (QM/MM) dynamic simulations have been employed to study the reaction mechanisms of glycosylation in detail, providing insights into the transition states and the continuum between SN1 and SN2 reaction mechanisms. acs.orgacs.org

The following table summarizes key research findings from biophysical and computational studies on GalNAc-Ts:

| Research Finding | Methodology | Reference |

| A flexible loop in the catalytic domain adopts open and closed conformations depending on UDP-GalNAc binding. | Molecular Dynamics Simulations | nih.govnih.gov |

| Electrostatic interactions on the enzyme surface modulate the binding of charged peptide substrates. | Molecular Dynamics Simulations | nih.gov |

| The lectin domain of GalNAc-Ts can influence substrate specificity through steric hindrance. | X-ray Crystallography and Mutagenesis | nih.govresearchgate.net |

| The reaction mechanism of glycosylation can be investigated at the quantum mechanical level. | QM/MM Simulations | acs.orgacs.org |

Allosteric Regulation and Enzyme Modulation Studies

The activity of GalNAc-Ts can be modulated by various factors, including the binding of substrates to sites other than the active site (allosteric regulation) and the interaction with other proteins.

The lectin domain of GalNAc-Ts acts as an allosteric modulator of the catalytic domain's activity. The binding of a glycopeptide to the lectin domain can enhance the catalytic efficiency of the enzyme towards acceptor sites located at a distance. nih.govnih.gov Kinetic studies have shown that the GalNAc binding activity of the lectin domain can dominate over the catalytic domain's own weak GalNAc binding activity. acs.org

Furthermore, the cellular localization and activity of GalNAc-Ts can be regulated. The GalNAc-T activation (GALA) pathway involves the retrograde transport of GalNAc-Ts from the Golgi apparatus to the endoplasmic reticulum, a process that is activated in some cancer cells. wikipedia.org This relocalization can alter the glycosylation status of various proteins. wikipedia.org

Mutational studies have been instrumental in dissecting the roles of different domains and residues in enzyme function. For example, creating mutants with inactivated catalytic or lectin domains has allowed researchers to independently study the long-range and short-range glycosylation preferences of enzymes like GalNAc-T4. acs.orgresearchgate.net These studies have revealed that a flexible loop protruding from the lectin domain can be essential for the optimal activity of the catalytic domain, even when the lectin domain's carbohydrate-binding function is abolished. acs.org

Advanced Methodologies in Udp N Acetyl Alpha D Galactosamine Research

Chemoenzymatic Synthesis of Complex Carbohydrates Utilizing UDP-N-acetyl-alpha-D-galactosamine as a Precursor

The chemoenzymatic approach to synthesizing complex carbohydrates leverages the specificity of enzymes combined with the versatility of chemical synthesis. This powerful strategy allows for the construction of intricate glycan structures that are challenging to produce by purely chemical or enzymatic methods alone. UDP-GalNAc serves as a key precursor in these synthetic pathways, providing the foundational GalNAc unit for the assembly of more complex oligosaccharides and glycoconjugates.

Furthermore, a two-step enzymatic synthesis has been developed for producing UDP-GalNAc with high yields from GalNAc, UTP, and ATP, using recombinant human GalNAc kinase GK2 and UDP-GalNAc pyrophosphorylase AGX1. nih.gov This efficient method can also be applied to the synthesis of UDP-GalNAc analogs, such as UDP-N-azidoacetylgalactosamine (UDP-GalNAz), which are valuable tools for studying glycosylation. nih.gov The availability of these synthetic and chemoenzymatically produced UDP-GalNAc and its analogs is crucial for in-depth studies of glycosyltransferase activity and the assembly of complex glycans. These approaches have also been instrumental in producing various prokaryote-specific UDP-sugars, which are vital for investigating bacterial and archaeal glycoconjugate biosynthesis. nih.gov

Enzymatic Activity Assays for GalNAc-Ts and Other UDP-GalNAc-Utilizing Enzymes

Assessing the activity of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) and other enzymes that use UDP-GalNAc is fundamental to understanding their biological roles and for the discovery of potential therapeutic modulators.

Development of Spectrophotometric and Other Detection Methods

Traditional assays for glycosyltransferase activity often relied on the use of radiolabeled substrates. However, non-radioactive methods, particularly spectrophotometric assays, have been developed to offer a safer and more convenient alternative. A universal phosphatase-coupled glycosyltransferase assay has proven to be a versatile method. nih.gov This assay links the glycosyltransferase reaction to a specific phosphatase that quantitatively releases inorganic phosphate (B84403) from the nucleotide phosphate byproduct of the reaction (in this case, UDP). nih.govrndsystems.com The liberated phosphate is then detected colorimetrically using reagents like malachite green. nih.govrndsystems.com The amount of phosphate produced is directly proportional to the amount of sugar transferred, allowing for accurate kinetic analysis of the enzyme. nih.gov This method is applicable to a wide range of glycosyltransferases, including N-acetylgalactosyltransferases. nih.gov

Another approach involves colorimetric assays based on the cleavage of unreacted glycosyl-p-nitrophenol acceptors, where the detection of p-nitrophenolate provides a measure of enzyme activity. nih.gov For quantifying UDP-GlcNAc, a related sugar nucleotide, an enzymatic assay has been developed that utilizes O-GlcNAc transferase (OGT) to transfer GlcNAc to a substrate peptide, which is then detected by immunodetection. nih.govnih.govbiorxiv.org While specific for UDP-GlcNAc, the principles of this assay, relying on the specific enzymatic transfer and subsequent detection, could be adapted for UDP-GalNAc-utilizing enzymes.

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphatase-Coupled Assay | Enzymatic release of inorganic phosphate from the UDP byproduct of the glycosyltransferase reaction. nih.gov | Colorimetric (e.g., Malachite Green). nih.gov | Non-radioactive, quantitative, applicable to many glycosyltransferases, suitable for high-throughput screening. nih.gov | Requires a specific coupling phosphatase. |

| p-Nitrophenol-Based Assay | Cleavage of unreacted glycosyl-p-nitrophenol acceptors. nih.gov | Colorimetric detection of p-nitrophenolate. nih.gov | Non-radioactive, convenient. nih.gov | Specific to acceptors containing a p-nitrophenol group. |

| Enzyme-Immunoassay | Enzymatic transfer of a sugar to a peptide substrate followed by immunodetection of the modified peptide. nih.govnih.gov | Chemiluminescence or fluorescence. biorxiv.org | Highly sensitive and specific. nih.govbiorxiv.org | Requires specific antibodies and can be more complex to set up. |

High-Throughput Screening Approaches for Enzyme Modulators

The development of robust and scalable assays is crucial for high-throughput screening (HTS) to identify modulators (inhibitors or activators) of GalNAc-Ts. The phosphatase-coupled assay is particularly well-suited for HTS because it can be performed in multi-well plates and read using a standard plate reader. nih.gov This allows for the rapid screening of large compound libraries.

The enzyme-immunoassay approach can also be adapted for HTS. For instance, an assay for UDP-GlcNAc quantification has been successfully formatted for 384-well microplates, enabling an ELISA-like detection. nih.govbiorxiv.org This format is amenable to automation and allows for the efficient screening of potential enzyme modulators. The development of such HTS methods is critical for drug discovery efforts targeting the often-dysregulated glycosylation pathways in diseases like cancer.

Analytical Techniques for Studying Glycosylation Events

A variety of powerful analytical techniques are employed to characterize the complex landscape of protein glycosylation, providing insights into the specific sites of glycan attachment and the structures of the glycans themselves.

Mass Spectrometry-Based Glycoproteomics for O-Glycan Characterization

Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of O-linked glycans. acs.orgacs.orgnih.gov Glycoproteomics, the large-scale study of glycoproteins, relies heavily on MS to identify glycosylation sites and characterize the attached glycan structures. nih.govnih.gov Several MS-based strategies are used for O-glycan analysis:

"Bottom-up" approach: This involves the analysis of glycopeptides generated by proteolytic digestion of the glycoprotein. acs.orgacs.org This is the most common method for identifying the specific sites of glycosylation.

Analysis of released glycans: O-glycans can be chemically or enzymatically released from the protein backbone and then analyzed separately. acs.orgacs.org

Various ionization techniques, such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI), are used in conjunction with different mass analyzers. acs.orgnih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, where precursor ions are fragmented to generate characteristic product ions that provide sequence and branching information of the glycan. nih.govnih.gov Advanced fragmentation techniques like electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are particularly useful for preserving the labile glycan structure while fragmenting the peptide backbone, thus enabling precise localization of the glycosylation site. acs.orgnih.gov

| Approach | Description | Key Information Obtained | Primary MS Techniques |

|---|---|---|---|

| Bottom-up Proteomics | Analysis of glycopeptides after enzymatic digestion of the glycoprotein. acs.orgacs.org | Site of glycosylation, glycan composition at specific sites. biorxiv.org | LC-MS/MS with CID, HCD, ETD. acs.org |

| Top-down Proteomics | Analysis of the intact glycoprotein. acs.orgacs.org | Mass of the entire glycoprotein, heterogeneity of glycoforms. acs.org | ESI-MS, MALDI-MS. acs.org |

| Released Glycan Analysis | Analysis of glycans after their removal from the protein. acs.orgacs.org | Overall glycan profile, structural details of individual glycans. acs.org | MALDI-TOF, LC-MS. nih.gov |

Biochemical Labeling and Visualization Strategies for Glycosylation Dynamics in Cellular Systems

Studying the dynamic nature of glycosylation within living cells requires methods that can label and visualize glycans in their native environment. Metabolic oligosaccharide engineering is a powerful technique for this purpose. nih.gov This approach involves introducing a synthetic sugar analog with a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne group) into cells. nih.gov For O-GalNAc glycosylation, analogs of GalNAc, such as N-azidoacetylgalactosamine (GalNAz), are used. nih.gov These analogs are metabolized by the cell and incorporated into glycans by glycosyltransferases. nih.govpnas.org The bioorthogonal reporter can then be selectively reacted with a probe molecule, such as a fluorophore or biotin, allowing for the visualization or enrichment of the labeled glycoproteins. nih.gov

Researchers have designed specific GalNAc analogs, like N-(S)-azidopropionylgalactosamine (GalNAzMe), that are resistant to epimerization to the corresponding GlcNAc analog, ensuring more specific labeling of O-GalNAc glycans. nih.govresearchgate.net These labeling strategies can be combined with advanced microscopy techniques, such as fluorescence recovery after photobleaching (FRAP) and single-molecule tracking, to study the dynamics of glycoproteins on the cell surface. nih.gov Furthermore, these methods can be used to visualize the O-glycoproteome of different cell types, revealing cell-specific glycosylation patterns. researchgate.netnih.gov

Direct fluorescent labeling of glycans is another strategy. acs.org For O-glycans, this can be achieved by incorporating fluorescently-tagged sialic acids onto existing glycan chains using specific sialyltransferases. rndsystems.com These labeling and visualization techniques provide invaluable tools for understanding the complex and dynamic processes of O-glycosylation in living systems. nih.gov

Chromatographic Methods for Nucleotide Sugar Identification and Quantification in Biological Samples

The accurate identification and quantification of nucleotide sugars like this compound (UDP-GalNAc) in biological samples are crucial for understanding the processes they govern, such as O-glycosylation. Various chromatographic techniques have been developed and refined to achieve the necessary sensitivity and specificity for these analyses.

High-performance liquid chromatography (HPLC) is a cornerstone technique in this field. Early methods involved the separation of nucleotide sugars on anion-exchange columns followed by UV detection. A more advanced approach utilizes porous graphitic carbon (PGC) stationary phases, which offer unique selectivity for structurally similar nucleotide sugars. This method, often coupled with mass spectrometry (MS), allows for the robust separation and sensitive detection of UDP-GalNAc and its isomers.

Ultra-performance liquid chromatography (UPLC), which uses smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times, has also been successfully applied to the analysis of UDP-GalNAc and other nucleotide sugars. When coupled with tandem mass spectrometry (MS/MS), UPLC provides a powerful platform for both the quantification and structural confirmation of these molecules in complex biological matrices. For instance, UPLC-MS/MS has been used to measure the turnover of chemically modified UDP-GalNAc analogues in vitro. rsc.org

Affinity chromatography represents a more targeted approach. By using a defined acceptor peptide as an affinity ligand, researchers have been able to purify UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-transferases). nih.gov This technique separates transferase activities based on their substrate specificity, providing insights into the differential expression and function of various isoenzymes in different tissues. nih.gov

Other chromatographic methods like gel filtration and ion-exchange chromatography have also been employed in the purification and separation of GalNAc-transferases and their products. nih.gov These methods, while perhaps less high-throughput than HPLC or UPLC, remain valuable tools for specific research applications.

| Method | Principle | Advantages | Common Detector |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Versatile, well-established. | UV, Mass Spectrometry (MS) |

| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but with smaller stationary phase particles for higher resolution and speed. | High resolution, fast analysis. rsc.org | Mass Spectrometry (MS) |

| Affinity Chromatography | Separation based on specific binding interactions between the analyte and a ligand immobilized on the stationary phase. | Highly specific purification. nih.gov | - |

| Ion-Exchange Chromatography | Separation based on the net charge of the molecules. | Effective for separating charged molecules like nucleotide sugars and enzymes. nih.gov | UV, Conductivity |

| Gel Filtration Chromatography | Separation based on molecular size. | Useful for separating molecules of different sizes, such as enzymes from smaller substrates. nih.gov | UV |

Molecular Biology and Genetic Engineering Approaches for Studying GalNAc-Ts (e.g., Gene Overexpression, Knockdown, Knockout Studies)

Molecular biology and genetic engineering have provided powerful tools to investigate the specific roles of the large family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), the enzymes that utilize UDP-GalNAc to initiate mucin-type O-glycosylation. nih.gov These techniques allow researchers to manipulate the expression of individual GalNAc-T genes to understand their distinct and sometimes redundant functions. nih.govnih.gov

Gene Overexpression: By introducing the coding sequence of a specific GalNAc-T into cells, researchers can study the effects of its increased expression. For example, the overexpression of GalNAc-T3 has been shown to promote the growth of pancreatic cancer cells. nih.govcore.ac.uk This approach helps to identify the downstream targets and pathways affected by a particular GalNAc-T isoform. Overexpression studies have also been instrumental in characterizing the enzymatic activity and substrate specificity of newly discovered GalNAc-T family members. nih.gov

Gene Knockdown: Techniques like RNA interference (RNAi), using small interfering RNAs (siRNAs), are employed to reduce the expression of specific GalNAc-T genes. nih.gov The development of GalNAc-siRNA conjugates has enabled targeted delivery to hepatocytes, leading to potent and durable gene silencing. nih.govnih.gov Studies involving the suppression of GalNAc-T3 have demonstrated a significant reduction in pancreatic cancer cell growth, highlighting its potential as a therapeutic target. nih.govcore.ac.uk

Gene Knockout: The complete removal of a GalNAc-T gene from the genome provides definitive insights into its function. The CRISPR/Cas9 system has become a widely used tool for creating knockout cell lines. scbt.comresearchgate.net For instance, zinc-finger nuclease (ZFN)-mediated knockout of GalNAc-T1 and GalNAc-T2 in liver cells has been used to dissect their contributions to the O-glycoproteome. nih.gov These studies have revealed that while some GalNAc-Ts have overlapping functions, others possess unique, non-redundant roles in glycosylating specific proteins. nih.gov

These genetic engineering approaches, often used in combination, have been crucial in deconstructing the complex process of O-glycosylation and understanding how the differential expression and activity of GalNAc-T isoforms contribute to both normal physiology and disease states. nih.govnih.gov

| Technique | Description | Key Findings from Studies |

| Gene Overexpression | Introduction and expression of a specific GalNAc-T gene in cells. | Overexpression of GalNAc-T3 promotes pancreatic cancer cell growth. nih.govcore.ac.uk |

| Gene Knockdown (siRNA) | Use of small interfering RNAs to reduce the expression of a specific GalNAc-T gene. | Suppression of GalNAc-T3 attenuates pancreatic cancer cell growth. nih.gov GalNAc-conjugated siRNAs allow for targeted gene silencing in the liver. nih.govnih.gov |

| Gene Knockout (CRISPR/Cas9, ZFN) | Permanent deletion of a specific GalNAc-T gene from the genome. | Knockout of GalNAc-T1 and GalNAc-T2 reveals their distinct roles in the liver O-glycoproteome. nih.gov CRISPR/Cas9 is a versatile tool for generating knockout cell lines. scbt.comresearchgate.net |

Immunohistochemical and Immunoblotting Techniques for Enzyme Localization and Expression Analysis

Immunohistochemistry (IHC) and immunoblotting (also known as Western blotting) are indispensable techniques for studying the localization and expression levels of GalNAc-transferases. These antibody-based methods provide critical information about where these enzymes are present within cells and tissues and how their expression levels may change in different physiological or pathological conditions.

Immunohistochemistry (IHC): This technique uses antibodies to visualize the distribution of GalNAc-Ts within tissue sections. By labeling antibodies with a reporter molecule (such as a fluorescent dye or an enzyme that produces a colored product), researchers can pinpoint the specific cellular and subcellular locations of these enzymes. For instance, IHC studies have been used to analyze the expression of GalNAc-T6 in colon cancer specimens, revealing its presence in a significant subset of tumors but not in normal colonic mucosa. researchgate.net Immunofluorescence, a type of IHC using fluorescently labeled antibodies, has been employed to show the localization of GalNAc-T1, -T2, and -T3 to the Golgi apparatus in HeLa cells. nih.gov These studies have surprisingly shown that the initiation of O-glycosylation may occur throughout the Golgi stack, not just in the cis-Golgi as previously thought. nih.gov

Immunoblotting (Western Blotting): This method is used to detect and quantify the amount of a specific GalNAc-T protein in a sample. Proteins from cell or tissue lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the GalNAc-T of interest. The amount of bound antibody, visualized using a secondary antibody conjugated to a detection system, corresponds to the expression level of the enzyme. Western blotting has been used to confirm the overexpression or knockdown of GalNAc-Ts in genetic engineering studies. nih.govnih.gov It has also been used to quantify the levels of purified, recombinantly expressed GalNAc-T isoforms. nih.gov

Together, IHC and immunoblotting provide a comprehensive picture of GalNAc-T biology, from their precise location within the cell's glycosylation machinery to their altered expression in diseases like cancer.

| Technique | Principle | Information Provided | Example Application |

| Immunohistochemistry (IHC) | Uses antibodies to detect the location of proteins within tissue sections. | Cellular and subcellular localization of GalNAc-Ts. | Localization of GalNAc-T1, -T2, and -T3 to the Golgi apparatus. nih.gov |

| Immunoblotting (Western Blot) | Uses antibodies to detect specific proteins in a sample after separation by size. | Expression levels of GalNAc-Ts. | Quantifying GalNAc-T expression after gene overexpression or knockdown. nih.govnih.gov |

Future Perspectives and Emerging Avenues in Udp N Acetyl Alpha D Galactosamine Studies

Development of Isoform-Specific Inhibitors and Activators for GalNAc-Ts

The human genome encodes 20 distinct GalNAc-transferase isoforms, each with unique expression patterns and substrate specificities. nih.gov This complexity presents a significant challenge, as the dysregulation of specific isoforms is linked to various diseases, including cancer and metabolic disorders. nih.govacs.org Consequently, a major goal is to develop isoform-specific inhibitors and activators to dissect their individual functions and serve as potential therapeutics.

Developing selective inhibitors for individual GalNAc-Ts is difficult due to the high structural similarity among the isoenzymes. nih.govacs.org Despite this challenge, progress is being made. Researchers have reported the rational design of a GalNAc-T2 inhibitor with 8-fold and 32-fold higher selectivity over the T3 and T1 isoforms, respectively. nih.govacs.org This was achieved by creating a bivalent inhibitor that binds to both the catalytic and lectin domains of the enzyme. nih.gov Such specific inhibitors are crucial tools for understanding the roles of individual GalNAc-Ts in human diseases. nih.govacs.org While the development of isoform-specific inhibitors is a formidable challenge, it holds promise for creating novel drugs, contrasting with the more than 70 approved drugs that target protein phosphorylation. nih.govacs.org

In addition to inhibitors, molecular probes to monitor the activity of specific GalNAc-T isoforms are also in development. nih.gov Scientists have successfully created fluorescence-based sensors specific for the T2 and T3 isoforms. nih.govnih.gov These sensors are designed to be minimally fluorescent when glycosylated by their target enzyme but become strongly activated if the enzyme is absent or inhibited. nih.gov These tools are invaluable for high-throughput screening of potential therapeutic regulators and for studying the regulation of GalNAc-transferases within the cell. nih.govnih.gov While the focus has been heavily on inhibitors and activity probes, the development of isoform-specific activators remains a less explored but potentially significant avenue for future research.

Comprehensive Characterization of the "O-Glycome" and its Regulatory Networks

The "O-glycome" refers to the complete set of O-linked glycans in a cell, tissue, or organism. nih.gov Its characterization is essential for understanding cell physiology and the role of glycosylation in health and disease. nih.gov Unlike N-glycosylation, which has a defined consensus sequence, O-glycosylation is more complex and lacks a universal enzyme for releasing all O-glycans, making analysis challenging. acs.org

Recent technological advancements, particularly in mass spectrometry (MS), are enabling deeper and more extensive characterization of the O-glycome. nih.gov Integrated multi-glycomic methods based on nanoflow liquid chromatography-mass spectrometry (nanoLC-MS) allow for parallel profiling of N-glycans, O-glycans, and glycolipids from the same sample. nih.gov These sensitive techniques have been used to identify hundreds of unique glycan structures in various cell lines and tissues, such as the Caco-2 cell line and brain tissue. nih.gov For instance, analyses have revealed over 50 O-glycans in Caco-2 cells and over 70 in brain tissue. nih.gov Other approaches combine liquid chromatography with exoglycosidase digestions to determine specific linkages and residues, which has led to the identification of novel glycans in the mouse ileum. plos.org

The regulation of the O-glycome is a multi-level process, starting with the transcription of glycosylation-related genes (glycogenes) and extending to post-transcriptional and metabolic controls. nih.govfrontiersin.org The expression of GalNAc-Ts and other glycosyltransferases is controlled by transcription factors, but also by epigenetic mechanisms and non-coding RNAs like microRNAs (miRNAs). nih.gov MiRNAs can act as rheostats, fine-tuning the levels of glycosyltransferase proteins, which may explain discrepancies between transcript levels and actual glycan structures observed on the cell surface. nih.gov Understanding these complex regulatory networks is a key area of ongoing research, as alterations in these networks are associated with diseases like cancer, where changes such as the truncation of O-glycans are common. nih.govnih.gov

Advancements in Glycoengineering and Synthetic Biology for Novel Glycan Structures with Tuned Biological Properties

Glycoengineering, the manipulation of carbohydrate structures, has emerged as a powerful field for creating novel molecules with improved or tailored biological properties. numberanalytics.comnumberanalytics.com This approach is particularly relevant for O-glycosylation, where the goal is to produce glycoproteins with specific, defined glycan structures for therapeutic or research purposes. nih.gov This can be achieved through various strategies, including the genetic engineering of cell lines to control glycosylation pathways. numberanalytics.comnih.gov

Synthetic biology applies engineering principles to the design and construction of new biological parts, devices, and systems. nih.govacs.org In the context of glycoscience, this involves redesigning glycosylation systems to produce glycoproteins with defined structures that are not readily accessible from natural sources. nih.govacs.org Researchers are using synthetic biology tools to engineer metabolic pathways and introduce heterologous genes into production systems like yeast (e.g., Pichia pastoris) or plants to create human-like glycoforms. nih.govnih.gov These efforts aim to overcome the limitations of natural systems, which often produce a heterogeneous mixture of glycoforms. nih.gov